Citral

Description

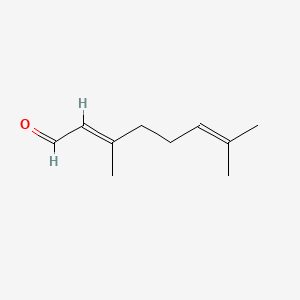

Geranial is a monoterpenoid that is (2E,6E)-octa-2,6-dienal substituted by methyl groups at positions 3 and 7. It has a role as a plant metabolite and a volatile oil component. It is an enal, a monoterpenoid and a polyprenal.

Citral has been reported in Pectis brevipedunculata, Boesenbergia rotunda, and other organisms with data available.

Citral is found in carrot. Citral, or 3,7-dimethyl-2,6-octadienal or lemonal, is either of, or a mixture of, a pair of terpenoids with the molecular formula C10H16O. The two compounds are double bond isomers. The E-isomer is known as geranial or citral A. The Z-isomer is known as neral or citral B. Citral has been shown to exhibit apoptotic, anti-nociceptive and anti-inflammatory functions (A7910, A7911, A7912). Citral belongs to the family of Monoterpenes. These are compounds contaning a chain of two isoprene units.

Citral is a metabolite found in or produced by Saccharomyces cerevisiae.

Xref geranial: geraniol is also available; Xref neral: nerol is also available; vitamin A antagonist; oxygenated monoterpene; inhibits cytosolic dehydrogenases; structure

Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVQBCEXWBHNA-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881217 | |

| Record name | (2E)-3,7-dimethylocta-2,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals., Liquid, Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale yellow oily liquid; strong lemon aroma | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 °F at 760 mmHg (Decomposes) (NTP, 1992), 229 °C, 228.00 to 229.00 °C. @ 760.00 mm Hg, 226-228 °C | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

215 °F (NTP, 1992), 195 °F (91 °C) (CLOSED CUP), 82 °C c.c. | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol., Solubility in alcohol: 1 mL in 7 mL 70% alcohol, In water, 1.34X10+3 mg/L at 37 °C, 1340 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.059 (very poor), Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol, soluble (in ethanol) | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.891 to 0.897 at 59 °F (NTP, 1992), 0.891-0.897 at 15 °C, Density: 0.885 to 0.891 at 25 °C/25 °C, 0.9 g/cm³, 0.885-0.891 | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 5.3 | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992), 0.09 [mmHg], Vapor pressure, Pa at 100 °C: | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Mobile pale yellow liquid | |

CAS No. |

5392-40-5, 141-27-5 | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3,7-dimethylocta-2,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3,7-dimethylocta-2,6-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citral | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ZMW724E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melting point <-10 °C. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Properties and Stability of Citral in Aqueous Systems: A Technical Guide

Executive Summary

Citral (3,7-dimethyl-2,6-octadienal) presents a dichotomy in pharmaceutical and cosmetic applications: it possesses potent antimicrobial and anti-inflammatory properties yet exhibits poor aqueous solubility and rapid chemical degradation in aqueous environments. This guide analyzes the physicochemical barriers of citral formulation, specifically its acid-catalyzed cyclization kinetics, and details validated solubilization and analytical protocols.

Part 1: Molecular Architecture & Physicochemical Profile

Citral exists as a geometric isomeric mixture of Geranial (trans-citral, Citral A) and Neral (cis-citral, Citral B).[1] In aqueous solutions, these isomers exhibit distinct thermodynamic behaviors.

Isomeric Differentiation

The spatial arrangement of the aldehyde group relative to the carbon chain influences the dipole moment and steric hindrance, affecting both solubility and binding affinity with host molecules like cyclodextrins.

| Property | Geranial (Citral A) | Neral (Citral B) | Citral (Mixture) |

| CAS Number | 141-27-5 | 106-26-3 | 5392-40-5 |

| Configuration | E-isomer (Trans) | Z-isomer (Cis) | ~60:40 (Typical) |

| Molecular Weight | 152.23 g/mol | 152.23 g/mol | 152.23 g/mol |

| Log P (Octanol/Water) | ~3.45 | ~3.45 | 2.76 – 3.45 |

| Aqueous Solubility (25°C) | ~300–500 mg/L | ~300–500 mg/L | ~420 mg/L (approx) |

| Boiling Point | 229°C | 119°C (at 20 mmHg) | 226–229°C |

| Density (20°C) | 0.888 g/mL | 0.886 g/mL | 0.888 g/mL |

Note: Solubility values vary significantly in literature (ranging from 420 mg/L to 1340 mg/L at 37°C). The lower range (420 mg/L) is more accurate for ambient stability without co-solvents.

Part 2: Aqueous Instability & Degradation Kinetics

The primary limitation of citral in aqueous media is acid-catalyzed cyclization . Unlike simple oxidation, this mechanism is driven by the protonation of the carbonyl oxygen or the C=C double bond, leading to the formation of cyclic alcohols and aromatic hydrocarbons.

Degradation Mechanism

In acidic pH (pH < 6.0), citral undergoes cyclization to form p-menthadien-8-ols , which subsequently dehydrate to p-cymene (an off-flavor aromatic). This reaction follows pseudo-first-order kinetics.

Figure 1: Acid-catalyzed degradation pathway of citral leading to p-cymene formation.[2]

Kinetic Implications[3]

-

pH Dependence: The degradation rate constant (

) increases linearly with hydrogen ion concentration. At pH 3.0, the half-life ( -

Temperature: Degradation follows the Arrhenius equation. Storage at 4°C significantly retards cyclization compared to 25°C.

Part 3: Solubilization & Stabilization Strategies

To overcome low solubility and chemical instability, Host-Guest Complexation using

Cyclodextrin Inclusion

-CD possesses a hydrophobic cavity that accommodates the lipophilic citral molecule, protecting the sensitive aldehyde group from protonation and oxidation.-

Stoichiometry: Typically 1:1 (Citral:

-CD). -

Binding Constants (

):-

Neral (cis):

-

Geranial (trans):

-

Insight: Neral binds more tightly due to a more compact steric fit within the CD cavity.

-

Experimental Workflow: Inclusion Complex Preparation

The following workflow ensures maximum encapsulation efficiency using the kneading or co-precipitation method.

Figure 2: Protocol for the preparation of Citral-

Part 4: Analytical Protocols (Self-Validating Systems)

Accurate quantification requires separating the isomers and degradation products. The following HPLC method is validated for stability-indicating studies.

High-Performance Liquid Chromatography (HPLC) Method

Principle: Reverse-phase chromatography separates the polar degradation products (alcohols) from the non-polar parent citral isomers.

Method Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile : Water (70:30 v/v) or Methanol : Water (with 0.25% acid modifier if peak tailing occurs).

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV/Vis at 233 nm (Lambda max for conjugated aldehyde).

-

Temperature: 25°C.

Validation Criteria (System Suitability):

-

Resolution (

): Must be -

Tailing Factor:

for both isomers. -

Linearity:

in the range of 3–100 µg/mL.

Phase Solubility Study (Higuchi & Connors)

To determine the stability constant (

-

Add excess citral to vials containing increasing concentrations of aqueous

-CD (0–15 mM). -

Shake at constant temperature (25°C) for 24–48 hours.

-

Filter (0.45 µm) and analyze the filtrate by HPLC.

-

Calculation: Plot Total Citral Solubility (

) vs. CD Concentration (

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 638011, Citral. PubChem. Available at: [Link]

-

Yalkowsky, S.H., He, Y. (2003).[4] Handbook of Aqueous Solubility Data. CRC Press.[4] (Cited via Hazardous Substances Data Bank).[4]

-

Choi, E.H., et al. (2021). Degradation pathways of D-limonene and citral in emulsions. ResearchGate.[5] Available at: [Link]

- Maswal, M., & Dar, A.A. (2014). Complexation of Citral with -Cyclodextrin: Spectroscopic and Thermodynamic Characterization. Journal of Inclusion Phenomena and Macrocyclic Chemistry.

-

Sommano, S.R., et al. (2016). Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis from essential oils. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Samuelsen, L., et al. (2019).[6] Correlation between the stability constant and pH for

-cyclodextrin complexes. International Journal of Pharmaceutics. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of reverse phase high performance liquid chromatography for citral analysis from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citral | C10H16O | CID 638011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. forskning.ruc.dk [forskning.ruc.dk]

The Dichotomy of a Monoterpene: A Technical Guide to Citral's Role as an Insect Pheromone and Repellent

Executive Summary

Citral (C₁₀H₁₆O), a naturally occurring acyclic monoterpene aldehyde, represents a fascinating nexus of chemical ecology, neurophysiology, and sustainable pest management. Comprising two geometric isomers, geranial (trans-citral) and neral (cis-citral), this compound is a primary constituent of essential oils from plants like lemongrass (Cymbopogon citratus) and lemon myrtle (Backhousia citriodora)[1][2]. While widely recognized for its strong lemon aroma and antimicrobial properties, its most compelling role in the context of drug and pesticide development lies in its dichotomous interaction with insects. Depending on the insect species, concentration, and ecological context, citral can act as a potent attractant and pheromone or a powerful repellent and insecticide. This guide provides an in-depth technical analysis of these dual functions, detailing the underlying molecular mechanisms, neurophysiological responses, and the self-validating experimental workflows required for its comprehensive study.

Chemical Identity and Natural Occurrence

Citral is the aldehyde-based monoterpenoid mixture of geranial and neral. These isomers often coexist in nature and are responsible for the characteristic scent of lemons and related plants[3]. Its biosynthesis in plants originates from the universal monoterpene precursor, geranyl diphosphate (GPP)[2][4]. Through the action of terpene synthases (TPS) and subsequent oxidation by alcohol dehydrogenases (ADHs), GPP is converted into geraniol, which is then oxidized to form the aldehyde, citral[2][4]. This pathway is a critical source of a compound that has profound effects on insect behavior and survival.

Biosynthesis Pathway of Citral from GPP

The following diagram illustrates the key steps in the plant-based biosynthesis of citral.

Caption: Simplified biosynthetic pathway of citral from isoprenoid precursors.

The Dual-Action Paradigm: Pheromone vs. Allomone

Citral's function is a masterclass in evolutionary efficiency, serving as either an intraspecific communication signal (pheromone) or an interspecific defensive agent (allomone/repellent). This duality is not contradictory but rather highlights the specificity of insect olfactory systems, where the perception and interpretation of a chemical cue are determined by the molecular receptors and neural circuits of the receiving organism.

Citral as an Insect Pheromone: A Signal for Cohesion

In several insect species, particularly social Hymenoptera and some Lepidoptera, citral and its constituent isomers function as critical components of their chemical language. It can act as an alarm, aggregation, or recruitment pheromone.

Mechanism of Pheromonal Action

The process begins when volatile citral molecules enter the pore tubules of an insect's antennal sensilla, hair-like structures housing the dendrites of olfactory receptor neurons (ORNs)[5]. The specific behavioral output is dictated by which olfactory receptors (ORs) are activated. In insects, ORs form heteromeric ligand-gated ion channels with a mandatory co-receptor known as Orco[5][6].

Upon binding of citral to a specific OR, the ion channel opens, causing a depolarization of the ORN membrane. This generates an action potential that travels down the neuron's axon to the antennal lobe of the insect brain, where the signal is processed, leading to a specific behavioral response (e.g., aggregation, alarm).

Electrophysiological Evidence

Single Sensillum Recording (SSR) has been instrumental in demonstrating the specific neuronal response to citral. For instance, studies on the red imported fire ant, Solenopsis invicta, have shown that basiconica sensilla on the antennae exhibit strong neuronal responses (firing rates ≥75 spikes/s) to citral, indicating its significance as a semiochemical for this species[5].

Olfactory Signal Transduction in Insects

This diagram outlines the conversion of a chemical signal (citral) into an electrical signal within an olfactory receptor neuron.

Caption: Ligand-gated activation of an insect olfactory receptor by citral.

Citral as a Repellent and Insecticide: A Chemical Shield

In contrast to its role as a pheromone, citral is a broad-spectrum repellent and insecticide, effective against a wide array of pests including mosquitoes (Aedes aegypti), houseflies (Musca domestica), aphids (Myzus persicae), and various stored product pests[1][7][8]. Its activity is multifaceted, encompassing behavioral modification (repellency), feeding deterrence (antifeedant), and direct toxicity[1].

Mechanisms of Repellency and Toxicity

Citral's insecticidal action is attributed to a multi-target synergistic effect, primarily disrupting the nervous and metabolic systems[2].

-

Neurotoxicity: Like many essential oil components, citral targets the insect's nervous system. While the precise receptor targets for repellency are still being fully elucidated, it is understood to interfere with neurotransmitter clearance and function. This disruption can lead to paralysis and death. For example, topical application of just 0.1 microliters can inhibit feeding in silkworms (Bombyx mori), leading to eventual death[9].

-

Metabolic Disruption: Citral significantly impacts detoxification enzymes. Studies on the cotton leafworm, Spodoptera littoralis, have shown that citral inhibits the activity of crucial enzymes like Cytochrome P-450 and Glutathione-S-transferase (GST)[10]. These enzymes are vital for metabolizing xenobiotics; their inhibition leads to the accumulation of toxic compounds and increased oxidative stress, ultimately contributing to mortality[10].

Table 1: Repellent and Insecticidal Efficacy of Citral Against Key Pests

| Insect Species | Type of Effect | Concentration / Dose | Result | Reference |

| Cadra cautella (Almond Moth) | Toxicant (Vapor) | 1 mg/L (1 ppm) | 100% kill within 2 hours | [9] |

| Musca domestica (Housefly) | Oviposition Inhibitor | 0.2% in growth media | Prevents egg-laying | [9] |

| Musca domestica (Housefly) | Larvicidal | LC₅₀ of 0.03 µL/cm² | Potent larval mortality | [8] |

| Myzus persicae (Peach Potato Aphid) | Repellent & Antifeedant | Not specified | Strong deterrence, reduced probing | [1] |

| Aedes aegypti (Mosquito) | Repellent | Not specified | Documented repellent effect | [1] |

| Spodoptera littoralis | Larvicidal | LC₅₀ of 3429.96 mg/L | Significant larval mortality | [10] |

A Self-Validating System for Studying Citral's Effects

To ensure trustworthy and reproducible results, a multi-tiered, self-validating experimental approach is required. This involves correlating macro-level behavioral observations with underlying neurophysiological and molecular events. A positive result in one assay should be validated by a corresponding result in the others.

Integrated Workflow for Characterizing Insect Response to Citral

This flowchart demonstrates the logical progression from behavior to molecular mechanism, forming a self-validating research system.

Caption: A self-validating workflow integrating behavioral, electrophysiological, and molecular methods.

Protocol: Behavioral Assay (Y-Tube Olfactometer)

This protocol quantifies an insect's preference or aversion to citral.

-

Apparatus Setup: A glass Y-tube olfactometer is cleaned with acetone and baked at 120°C. A charcoal-filtered, humidified air stream is split to flow through both arms at a constant rate (e.g., 200 mL/min).

-

Stimulus Preparation: Prepare a serial dilution of citral (e.g., 1%, 0.1%, 0.01%) in a high-purity solvent like paraffin oil or hexane. Apply 10 µL of the solution to a filter paper strip. A solvent-only strip serves as the control.

-

Acclimation: Place the stimulus and control filter papers into the respective arms of the olfactometer and allow the system to equilibrate for 2 minutes.

-

Insect Introduction: Introduce a single insect at the base of the Y-tube.

-

Observation: Record which arm the insect first enters and the total time spent in each arm over a set period (e.g., 5 minutes). An insect is considered to have made a choice when it moves a set distance (e.g., 2 cm) past the Y-junction.

-

Data Analysis: A Preference Index (PI) can be calculated: (Number of choices for citral - Number of choices for control) / (Total number of choices). A positive PI indicates attraction, while a negative PI indicates repulsion[11]. Repeat with at least 30 insects for statistical validity.

Causality Insight: The Y-tube provides a clear binary choice, which is essential for isolating the effect of the test compound. The use of charcoal-filtered air ensures that no confounding environmental odors influence the insect's behavior.

Protocol: Electroantennography (EAG)

This protocol measures the overall electrical response of the entire antenna to citral.

-

Antenna Preparation: An insect is immobilized (e.g., in a pipette tip with the end cut off). One antenna is excised at the base and mounted between two glass capillary electrodes filled with a conductive solution (e.g., saline solution)[12].

-

Electrode Placement: The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

-

Stimulus Delivery: A continuous stream of purified air is directed over the antenna. A puff of air (e.g., 0.5 seconds) carrying a known concentration of citral is injected into the main air stream.

-

Recording: The change in electrical potential (depolarization) between the two electrodes is amplified and recorded. This summed potential from many responding neurons is the EAG signal[12][13].

-

Data Analysis: The amplitude of the negative voltage deflection (in mV) is measured. Responses are typically normalized by subtracting the response to a solvent blank.

Causality Insight: EAG provides a rapid and robust measure of whether the antenna can detect the compound at all. A significant EAG response validates that the behavior seen in the olfactometer has a physiological basis in olfactory perception.

Applications and Future Directions

The dual nature of citral provides a rich platform for developing novel and sustainable technologies.

-

Green Pesticides: Citral's broad-spectrum insecticidal and repellent properties make it an excellent candidate for eco-friendly pesticides[2]. Its multitarget mode of action may also delay the development of resistance in pest populations[2].

-

Post-Harvest Protection: Its vapor-phase toxicity is highly effective against stored product pests like the almond moth, offering a bio-based alternative to synthetic fumigants[9].

-

Pheromone-Based Control: For species that use citral as a pheromone, it can be deployed in "mating disruption" or "attract-and-kill" strategies.

-

Formulation Technology: A key challenge is citral's high volatility and instability. Future research is focused on developing advanced formulations, such as nanoemulsions, to improve its residual activity and targeted delivery, thereby enhancing its efficacy in field applications[8].

Conclusion

Citral is far more than a simple fragrance compound; it is a powerful semiochemical that operates on both sides of the plant-insect chemical warfare. It serves as a beacon for some insects and a barrier for others. By employing a rigorous, self-validating experimental framework that connects behavior to neurophysiology and molecular function, researchers can fully elucidate its mechanisms of action. This comprehensive understanding is paramount for harnessing citral's full potential in developing the next generation of sustainable and effective tools for crop protection and public health.

References

-

Wróblewska-Kurdyk, A., et al. (2020). Repellent and Antifeedant Activities of Citral-Derived Lactones against the Peach Potato Aphid. Molecules. Available at: [Link]

- Davis, R., & Elvin, R. G. (1977). Insecticidal and insect-repellant methods and compositions. Google Patents (US4049828A).

-

Review on Study of Insecticidal Activity of Cymbopogon citratus, and Aloe vera against Musca domestica. (n.d.). Neliti. Available at: [Link]

-

Mosquito Repellents — A Comprehensive Review on Herbal and Synthetic Approaches. (n.d.). ResearchGate. Available at: [Link]

-

Wicher, D. (2018). Insect olfaction: receptors, signal transduction, and behavior. PubMed. Available at: [Link]

-

Synthesis and Antibacterial Activities of Citral Derivatives. (2020). ResearchGate. Available at: [Link]

-

Application of citral as an antifungal agent in the control of postharvest diseases of citrus fruits: A review. (2025). ResearchGate. Available at: [Link]

-

Li, Y., et al. (2024). Antennal Sensilla Basiconica Responses to Pheromones and General Odorants in Red Imported Fire Ants, Solenopsis invicta. MDPI. Available at: [Link]

-

Wang, L., et al. (2024). Citral: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Toxicological assessment of citral and geraniol: Efflux pump inhibition in Staphylococcus aureus and invertebrate toxicity. (2025). PMC - NIH. Available at: [Link]

-

Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. (n.d.). NIH. Available at: [Link]

-

Awad, M., et al. (2023). Insights into the toxicity, biochemical activity, and molecular docking of Cymbopogon citratus essential oils and citral on Spodoptera littoralis (Lepidoptera: Noctuidae). Journal of Insect Science. Available at: [Link]

-

Gonzalez, P. V., et al. (2015). Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. Journal of Medical Entomology. Available at: [Link]

-

Electroantennogram and Single Sensillum Recording in Insect Antennae. (n.d.). ResearchGate. Available at: [Link]

-

Electrophysiological and behavioral responses of Tamarixia radiata (Hymenoptera: Eulophidae) to volatiles of nymphal Diaphorina citri (Hemiptera: Liviidae). (2024). PMC - NIH. Available at: [Link]

-

ELECTROANTENNOGRAPHY. (n.d.). Syntech. Available at: [Link]

Sources

- 1. Repellent and Antifeedant Activities of Citral-Derived Lactones against the Peach Potato Aphid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. Toxicological assessment of citral and geraniol: Efflux pump inhibition in Staphylococcus aureus and invertebrate toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4049828A - Insecticidal and insect-repellant methods and compositions - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ockenfels-syntech.com [ockenfels-syntech.com]

- 13. Electrophysiological and behavioral responses of Tamarixia radiata (Hymenoptera: Eulophidae) to volatiles of nymphal Diaphorina citri (Hemiptera: Liviidae) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Citral's Anti-Inflammatory Effects

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro investigation of the anti-inflammatory properties of citral, a naturally occurring monoterpene aldehyde. Intended for researchers in pharmacology, immunology, and drug development, this document outlines the core molecular mechanisms underlying citral's effects and presents a validated, step-by-step experimental blueprint. The guide details protocols for assessing cytotoxicity, quantifying key inflammatory mediators, and validating mechanistic action through protein and gene expression analysis. By synthesizing established methodologies with mechanistic insights, this whitepaper serves as a practical resource for laboratories seeking to explore the therapeutic potential of citral and its derivatives.

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic, unresolved inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The limitations of current anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, necessitate the search for novel therapeutic agents with improved efficacy and safety profiles.

Natural products represent a vast reservoir of chemical diversity and have historically been a rich source of new medicines. Citral (3,7-dimethyl-2,6-octadienal), a mixture of the isomers geranial and neral, is the principal component of lemongrass essential oil and is also found in the oils of lemon, orange, and lime.[1] Recognized as safe (GRAS) by the U.S. Food and Drug Administration, citral is widely used in the food and cosmetic industries.[1][2] A growing body of scientific evidence indicates that citral possesses a range of biological activities, including antioxidant, antimicrobial, and potent anti-inflammatory properties, making it a compelling candidate for further investigation.[1][3]

This guide provides a robust experimental workflow to systematically investigate and validate the anti-inflammatory effects of citral in a controlled laboratory setting.

Core Mechanistic Pathways of Citral

Citral exerts its anti-inflammatory effects by modulating several key signaling cascades that are central to the inflammatory response. Understanding these pathways is critical for designing targeted experiments and interpreting results.

Modulation of the NF-κB Signaling Cascade

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[4] Once in the nucleus, NF-κB binds to DNA and drives the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Citral has been shown to potently inhibit the NF-κB pathway.[5] Its primary mechanism involves preventing the phosphorylation of IκB, which blocks the release and nuclear translocation of the active p65 and p50 subunits.[4] This action effectively shuts down the downstream production of a host of inflammatory molecules.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial signaling proteins that regulate the production of inflammatory mediators.[6] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate other transcription factors (like AP-1) that work in concert with NF-κB to amplify the inflammatory response. Evidence suggests that citral can suppress the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages, thereby contributing to its overall anti-inflammatory effect.[6][7]

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune system.[8] Upon activation by various stimuli, it triggers the activation of caspase-1, which then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms.[9] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[10] While direct inhibition by citral is an emerging area of research, compounds with similar structural motifs and mechanisms (e.g., NF-κB inhibition) are known to suppress NLRP3 inflammasome activation.[8][11] This presents a plausible and important avenue for investigating citral's activity.

Experimental Blueprint for Preliminary Investigation

This section provides a structured, phased approach for the in vitro evaluation of citral. The murine macrophage cell line RAW 264.7 is recommended as it is a well-established and robust model for studying inflammation.[12][13]

Phase 1: In Vitro System Setup and Baseline Assessment

Rationale: The first critical step is to determine the concentration range at which citral exhibits biological activity without causing cell death. An observed decrease in inflammatory markers is meaningless if it is merely a result of cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]

Protocol 1: Determination of Non-Cytotoxic Working Concentrations (MTT Assay)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[14]

-

Treatment: Prepare serial dilutions of citral (e.g., 1, 5, 10, 25, 50, 100 µM) in complete cell culture medium. Remove the old medium from the cells and replace it with the citral-containing medium. Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) used to dissolve the citral.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 540 nm using a microplate reader.[14]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory experiments.

Phase 2: Quantifying Anti-inflammatory Activity

Rationale: Once non-toxic concentrations are established, the next phase is to directly measure citral's ability to inhibit the production of key inflammatory mediators. Nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 are hallmarks of macrophage activation.[15]

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: iNOS produces large amounts of NO during inflammation. NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium.[15] The Griess assay is a simple colorimetric method that measures the concentration of nitrite as an indicator of NO production.[16][17]

-

Cell Seeding & Pre-treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1. Pre-treat the cells with selected non-toxic concentrations of citral for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Measurement: A purple color will develop. Read the absorbance within 30 minutes at 520-550 nm.[18]

-

Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels. A sandwich ELISA will be used to measure the concentration of TNF-α and IL-6 secreted into the culture medium.[19][20]

-

Sample Generation: Use the same culture supernatants collected for the Griess assay.

-

ELISA Procedure: Follow the manufacturer's protocol for a commercial mouse TNF-α or IL-6 ELISA kit. The general steps are:

-

Coating: A plate pre-coated with a capture antibody specific for the target cytokine is used.[20]

-

Sample Incubation: Add standards and samples to the wells and incubate for ~2 hours.[21]

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add a biotin-conjugated detection antibody and incubate for ~1 hour.[21]

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate.

-

Substrate: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.[21]

-

Stopping Reaction: Stop the reaction with an acid solution.

-

-

Measurement: Read the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentrations based on the standard curve.

Phase 3: Mechanistic Validation

Rationale: After quantifying citral's anti-inflammatory effects, this phase aims to confirm that these effects are mediated through the proposed signaling pathways (e.g., NF-κB). This is achieved by examining the expression levels of key proteins and genes within the pathway.

Protocol 4: Analysis of Protein Expression and Phosphorylation (Western Blot)

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. We will assess the levels of iNOS protein to confirm that the reduction in NO is due to decreased enzyme expression. Crucially, we will also measure the phosphorylation of IκBα (p-IκBα). A decrease in p-IκBα levels would provide strong evidence that citral inhibits the NF-κB pathway at this key regulatory step.

-

Cell Lysis: Culture, pre-treat, and stimulate RAW 264.7 cells with LPS (for a shorter duration, e.g., 30-60 minutes for p-IκBα, 24 hours for iNOS). Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, total IκBα, iNOS, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the band intensities. Normalize the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein level.

Protocol 5: Analysis of Gene Expression (RT-qPCR)

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) measures the amount of specific mRNA transcripts. This will determine if citral's inhibition of inflammatory mediator production occurs at the level of gene transcription, which is a direct consequence of NF-κB inhibition.

-

Cell Culture & RNA Extraction: Culture, pre-treat, and stimulate cells with LPS for 4-6 hours. Extract total RNA from the cells using a commercial kit (e.g., TRIzol).

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for target genes (Nos2, Tnf, Il6) and a housekeeping gene (Actb or Gapdh) for normalization.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of the target genes in citral-treated cells will confirm its inhibitory effect on their transcription.

Data Synthesis and Interpretation

A successful preliminary investigation will yield a cohesive set of data demonstrating citral's anti-inflammatory potential. The results should be synthesized to tell a clear story, supported by quantitative data.

| Assay | Parameter Measured | Expected Outcome with Citral Treatment | Mechanistic Implication |

| MTT | Cell Viability | No significant decrease at working concentrations | Effects are anti-inflammatory, not cytotoxic |

| Griess Assay | Nitrite (NO₂⁻) Concentration | Dose-dependent decrease | Inhibition of iNOS activity/expression |

| ELISA | TNF-α, IL-6 Protein Levels | Dose-dependent decrease | Inhibition of pro-inflammatory cytokine secretion |

| Western Blot | p-IκBα / iNOS Protein Levels | Dose-dependent decrease | Inhibition of NF-κB pathway activation |

| RT-qPCR | Nos2, Tnf, Il6 mRNA Levels | Dose-dependent decrease | Inhibition of pro-inflammatory gene transcription |

Interpretation: A dose-dependent reduction in NO, TNF-α, and IL-6 production (Griess, ELISA) would establish the primary anti-inflammatory effect. Correlating this with decreased iNOS protein (Western Blot) and Nos2, Tnf, and Il6 mRNA levels (RT-qPCR) demonstrates that the inhibition occurs at the transcriptional level. Finally, showing a reduction in IκBα phosphorylation (Western Blot) provides direct evidence that these effects are mediated, at least in part, through the targeted inhibition of the NF-κB signaling pathway.

Conclusion and Outlook

The experimental blueprint detailed in this guide provides a rigorous and logical pathway for the preliminary in vitro characterization of citral's anti-inflammatory properties. By systematically progressing from viability assays to functional quantification and mechanistic validation, researchers can generate a robust data package. Positive and coherent results from this workflow would strongly justify advancing citral or its optimized derivatives into more complex pre-clinical models, such as co-culture systems or in vivo models of inflammation, paving the way for potential therapeutic development.

References

-

ResearchGate. (n.d.). The anti-inflammatory mechanism of citral is attributed to the... Retrieved from [Link]

-

Ortiz-Sánchez, E., et al. (2023). Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. National Center for Biotechnology Information. Retrieved from [Link]

-

Bouzenna, H., et al. (2017). Anti-Inflammatory Activity of the Essential Oil Citral in Experimental Infection with Staphylococcus aureus in a Model Air Pouch. National Center for Biotechnology Information. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Antimicrobial Mechanisms of Citral. Retrieved from [Link]

-

Ortiz-Sánchez, E., et al. (2023). Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. Ouc. Retrieved from [Link]

-

Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. National Center for Biotechnology Information. Retrieved from [Link]

-

Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of Citral against Cronobacter sakazakii. PLOS ONE. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Anti-Inflammatory Mechanisms of Pleurotus citrinopileatus... Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-inflammatory mechanism of citral. Retrieved from [Link]

-

ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]

-

He, H., et al. (2017). Celastrol ameliorates inflammation through inhibition of NLRP3 inflammasome activation. National Center for Biotechnology Information. Retrieved from [Link]

-

Cohesion Biosciences. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Retrieved from [Link]

-

MDPI. (2020). Inhibiting the NLRP3 Inflammasome. Retrieved from [Link]

-

Springer Nature. (2024). An in vitro modelling of resolving macrophage with Raw 264.7 macrophage cell line. Retrieved from [Link]

-

Lee, S. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Retrieved from [Link]

-

PubMed. (2018). Celastrol specifically inhibits the activation of NLRP3 inflammasome. Retrieved from [Link]

-

Longdom Publishing. (n.d.). In Vitro Anti-Inflammatory Activity of Russula virescens in the Macrophage like Cell Line RAW 264.7 Activated by Lipopolysaccharide. Retrieved from [Link]

-

YouTube. (2023). NLRP3 inhibitors for tumor-driven inflammatory colitis. Retrieved from [Link]

-

ACS Publications. (n.d.). Citral: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Retrieved from [Link]

-

MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

-

ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]

-

MDPI. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

Sources

- 1. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations [ouci.dntb.gov.ua]

- 4. Anti-Inflammatory Activity of the Essential Oil Citral in Experimental Infection with Staphylococcus aureus in a Model Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Celastrol ameliorates inflammation through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Celastrol specifically inhibits the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. mdpi.com [mdpi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. promega.com [promega.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

Methodological & Application

Application Note: High-Resolution Separation and Quantification of Citral Isomers (Neral/Geranial) via GC-MS

Introduction & Scientific Context

Citral (3,7-dimethyl-2,6-octadienal) is a monoterpene aldehyde critical to the flavor, fragrance, and pharmaceutical industries.[1][2] It exists as a mixture of two geometric isomers:

The Analytical Challenge:

Accurate quantification of the Neral/Geranial ratio is vital because the isomers exhibit distinct olfactory profiles and biological activities. However, citral is thermally unstable .[2] Under standard Gas Chromatography (GC) injector conditions (

This Application Note provides a validated protocol focusing on thermal preservation and high-resolution separation using a polar stationary phase.

Experimental Design & Logic

Column Selection: Polar vs. Non-Polar

While non-polar columns (e.g., DB-5MS) are standard for general screening, they often fail to fully resolve citral isomers from co-eluting terpenes like linalool or nerol in complex matrices.[2]

-

Recommendation: Use a High-Polarity Polyethylene Glycol (PEG) column (e.g., DB-WAX or HP-INNOWax).[2]

-